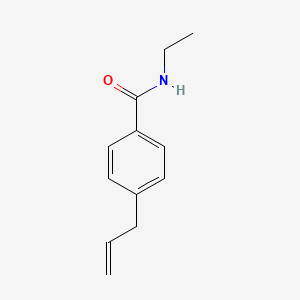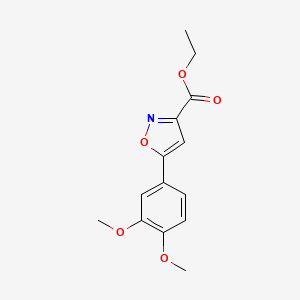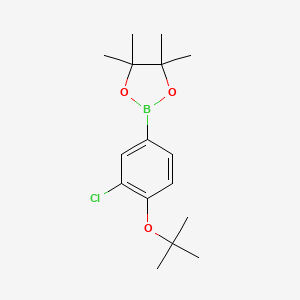
4-Allyl-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound features an allyl group (a three-carbon chain with a double bond) and an ethyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Allyl-N-ethylbenzamide can be synthesized through the direct condensation of 4-allylbenzoic acid and N-ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like allyl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of N-ethyl-4-allylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Allyl-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Similar structure but lacks the allyl group.
4-Allylbenzamide: Similar structure but lacks the ethyl group.
Uniqueness
4-Allyl-N-ethylbenzamide is unique due to the presence of both the allyl and ethyl groups, which confer distinct chemical and biological properties The allyl group provides reactivity towards oxidation and substitution reactions, while the ethyl group enhances lipophilicity and membrane permeability
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-ethyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-5-10-6-8-11(9-7-10)12(14)13-4-2/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
Clave InChI |
UZUGJZAFPCGKAL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=C(C=C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)





